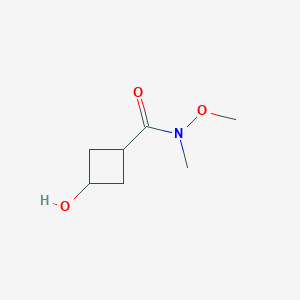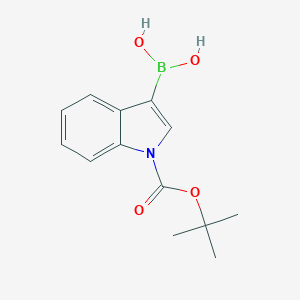
(1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to “(1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid” involves the use of boronic acids or boronic acid pinacol esters and di-t-butyl dicarbonate in a palladium-catalyzed tert-butoxycarbonylation process. This process has been successful in yielding tert-butyl esters from a wide range of substrates including benzenes, pyridines, and quinolines boronic acids or boronic acid pinacol esters with up to 94% yields. The use of palladium acetate and triphenylphosphine as the catalyst system in dioxane as a solvent is crucial for this process (Li et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds such as tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate has been confirmed using various analytical techniques including 1H NMR, 13C NMR, MS, and FT-IR. Additionally, DFT (Density Functional Theory) computational optimization and X-ray single crystal diffraction have been employed to analyze the crystal structure, revealing that the DFT-optimized structure matches the crystal structure determined by X-ray single crystal diffraction (Ma et al., 2023).
Chemical Reactions and Properties
Boronic acids facilitate a variety of chemical reactions. For instance, they have been used to accelerate a three-component reaction involving indoles, thiols, and glyoxylic acids for the synthesis of α-sulfanyl-substituted indole-3-acetic acids. This catalytic process highlights the utility of boronic acids in activating α-hydroxy groups in α-hydroxycarboxylic acid intermediates and providing intramolecular assistance by free carboxylic acid (Das et al., 2017).
Physical Properties Analysis
The physical properties of these compounds have been investigated through thermal decomposition studies, revealing that the deprotection of the BOC group in polymer side chains occurs around 200°C with the quantitative elimination of isobutene and carbon dioxide. This stability and reactivity profile underscores the significance of the tert-butoxycarbonyl moiety in the design of polymer materials (Jing et al., 2019).
Chemical Properties Analysis
The chemical properties of boronic acid derivatives highlight their role as building blocks for complex molecular architectures. Through reversible condensation reactions, boronic acids facilitate the construction of macrocycles, cages, dendritic structures, and polymers from simple starting materials, emphasizing their versatility and utility in organic synthesis (Severin, 2009).
Aplicaciones Científicas De Investigación
Synthesis of Nonsymmetrical 5-Aryl-2-indolopyrrole Derivatives : The mono Suzuki-Miyaura cross-coupling of N-Boc-2,5-dibromopyrrole with a boronic acid like indol-2-yl-boronic acid has been reported. This method leads to the creation of non-symmetrical 2,5-disubstituted pyrroles in good to excellent yields (Beaumard, Dauban, & Dodd, 2010).
Preparation of tert-Butyl Esters : A novel protocol for synthesizing tert-butyl esters from boronic acids or boronic acid pinacol esters and di-t-butyl dicarbonate has been developed. This method is capable of producing high yields up to 94% using palladium acetate and triphenylphosphine as a catalyst system (Li et al., 2014).
N-tert-Butoxycarbonylation of Amines : The heteropoly acid H3PW12O40 is an efficient catalyst for N-tert-butoxycarbonylation of amines with di-tert-butyl dicarbonate. This process is environmentally friendly and produces N-Boc derivatives chemoselectively in excellent yields (Heydari et al., 2007).
N-tert-Butoxycarbonyl (BOC) Deprotection : Boron trifluoride etherate and molecular sieves in dichloromethane at room temperature have been used for the removal of the tert-butoxycarbonyl (BOC) group from a variety of amines, including amino acid derivatives (Evans et al., 1997).
Preparation of Indoles and Oxindoles : Treatment of dilithiated N-(tert-butoxycarbonyl)anilines with dimethylformamide or carbon dioxide can lead to the production of N-(tert-butoxycarbonyl)indoles and oxindoles (Clark et al., 1991).
Synthesis of 3-[2-(1-Alkyltriazol-4-yl)ethyl]indoles : Copper-catalyzed cycloaddition of N-(tert-butoxycarbonyl)-3-(1-tosyl-3-butynyl)-1H-indole with various azides produces (triazolylethyl)indoles. These derivatives mimic indole-3-propionic acid due to the electronic features of the triazole ring (Petrini & Shaikh, 2009).
Boronic Acid Accelerated Three-Component Reaction : Boronic acid is used to accelerate a three-component reaction for synthesizing α-sulfanyl-substituted indole-3-acetic acids. The key to this acceleration is the activation of the α-hydroxy group in α-hydroxycarboxylic acid intermediates (Das et al., 2017).
Thermal Decomposition of Methacrylate Polymers Containing Tert-Butoxycarbonyl Moiety : The study investigates the radical polymerization of 2-(tert-butoxycarbonyloxy)ethyl methacrylate (BHEMA) and its copolymerizations, revealing that the deprotection of the BOC group in polymer side chains occurs at around 200°C (Jing, Suzuki, & Matsumoto, 2019).
Direcciones Futuras
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The interest for these compounds, mainly boronic acids, has been growing, especially after the discovery of the drug bortezomib . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .
Propiedades
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO4/c1-13(2,3)19-12(16)15-8-10(14(17)18)9-6-4-5-7-11(9)15/h4-8,17-18H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGJZZDMFOTJRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(C2=CC=CC=C12)C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid | |
CAS RN |
181365-26-4 | |
| Record name | (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



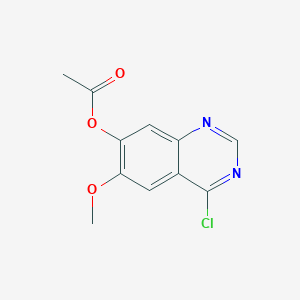
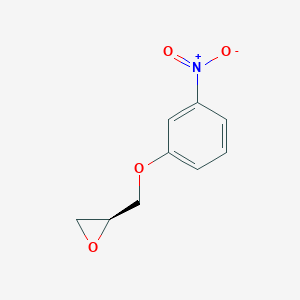

![7-Acetylfuro[2,3-c]pyridine](/img/structure/B69943.png)
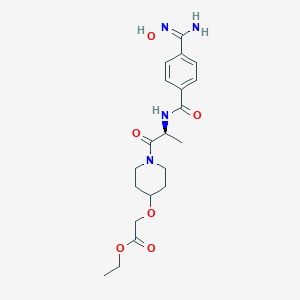
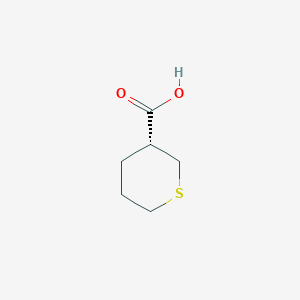
![4-Methyl-5-azaspiro[2.4]heptan-2-amine](/img/structure/B69949.png)
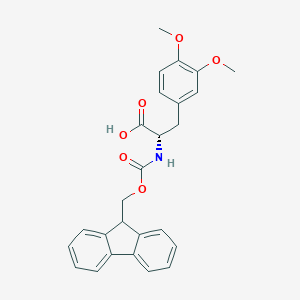
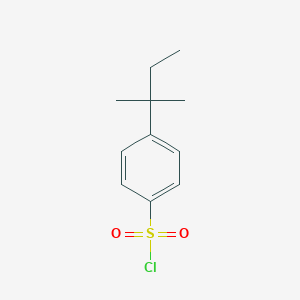

![2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinoline](/img/structure/B69963.png)
![4-[5-(Trifluoromethyl)pyrid-2-yloxy]thiobenzamide](/img/structure/B69964.png)
